molecular formula C9H17N3O5 B1587605 Thr-Gln CAS No. 96337-79-0

Thr-Gln

Cat. No. B1587605
CAS RN: 96337-79-0
M. Wt: 247.25 g/mol
InChI Key: BWUHENPAEMNGQJ-UHFFFAOYSA-N
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Description

Thr-Gln is a dipeptide composed of the amino acids threonine (Thr) and glutamine (Gln). It has been found in the repetitive domains of a cell surface adhesin from the Gram-positive organism Clostridium perfringens . These domains contain intramolecular ester bonds joining Thr and Gln side chains .


Synthesis Analysis

The synthesis of Thr-Gln involves various enzymes and pathways. For instance, a study on tea plants (Camellia sinensis) roots revealed that in the intermediate products of Lys, Thr, and Met synthesis from aspartate, the expression of ASA dehydrogenase (CsASADH) and aspartate kinase (CsAK) showed a trend of increasing first and then decreasing . Another study showed that tRNAs can be sheared and fragmented into small non-coding RNAs, also known as tRNA-derived small RNAs (tDRs), which have been shown to be essential for regulating cell proliferation, apoptosis, metastasis, and immunity .


Molecular Structure Analysis

The molecular structure of Thr-Gln involves the combination of the structures of threonine and glutamine. Threonine is an α-amino acid with the chemical formula HO2CCH(NH2)CH(OH)CH3. Glutamine is also an α-amino acid, and its side chain is similar to that of glutamic acid, except the carboxylic acid group is replaced by an amide .


Chemical Reactions Analysis

Thr-Gln undergoes various chemical reactions, particularly in biological systems. For instance, in a bacterial cell surface adhesin, Thr-Gln ester bond cross-links are generated autocatalytically by a serine protease-like mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of Thr-Gln are influenced by the properties of its constituent amino acids, threonine and glutamine. For instance, glutamine is classified as a charge-neutral, polar amino acid .

Scientific Research Applications

Nanotechnology and Biosensors

The application of graphene-like two-dimensional layered nanomaterials (GLNs), including boron nitride nanosheets and graphitic-carbon nitride nanosheets, has been significant in various fields. These materials exhibit strong mechanical strength, high surface area, and remarkable biocompatibility, making them ideal for use in biosensors and nanomedicine. GLNs have shown potential in electrochemical and optical biosensors, bioimaging, drug delivery, and cancer therapy (Yang et al., 2015).

Biochemical Processes and Enzyme Function

Gamma-glutamyltranspeptidase (GGT) is an enzyme crucial in glutathione metabolism. It undergoes posttranslational cleavage between Gln-390 and Thr-391, with Thr-391 acting as the active residue in the catalytic reaction. This process illustrates the importance of the Thr-Gln bond in enzymatic functions and biochemical processes (Okada et al., 2007).

Dietary Supplements and Health

Studies on dietary glutamine (Gln) have shown its effects on the homeostasis of CD4+ T cells in mice with induced colitis. Gln administration was found to suppress Th1/Th17 and Th-associated cytokine expressions and upregulated the expression of T regulatory cells, which may modulate the balance of Th/Treg and reduce inflammatory reactions (Hsiung et al., 2014).

Molecular Biology and Protein Ligation

In molecular biology, a novel protein ligation technology uses spontaneously-formed Thr-Gln ester bonds found in cell-surface adhesins. This technology, acting as a "molecular superglue," is innovative for assembling and disassembling complex protein nanomaterials, demonstrating the versatility of the Thr-Gln bond in biochemical applications (Young et al., 2017).

Agricultural Research

In agriculture, the study of glutamine (Gln) in maize showed that mid-season leaf Gln can predict end-season grain yield and nitrogen content in maize, indicating the potential of Gln as a marker for plant health and productivity in response to nitrogen fertilization (Goron et al., 2017).

Future Directions

Future research on Thr-Gln could focus on its role in various biological processes, such as cell proliferation, apoptosis, metastasis, and immunity . Additionally, the potential therapeutic applications of targeting tRNA-derived small RNAs in diseases like cancer could be explored .

properties

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c1-4(13)7(11)8(15)12-5(9(16)17)2-3-6(10)14/h4-5,7,13H,2-3,11H2,1H3,(H2,10,14)(H,12,15)(H,16,17)/t4-,5+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUHENPAEMNGQJ-ZDLURKLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Threonylglutamine

CAS RN

96337-79-0
Record name Threonylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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